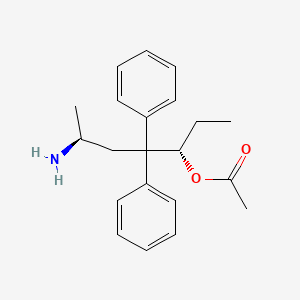

L-alpha-Acetyl-N,N-dinormethadol

Description

Structure

3D Structure

Properties

CAS No. |

54276-34-5 |

|---|---|

Molecular Formula |

C21H27NO2 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

[(3S,6S)-6-amino-4,4-diphenylheptan-3-yl] acetate |

InChI |

InChI=1S/C21H27NO2/c1-4-20(24-17(3)23)21(15-16(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16,20H,4,15,22H2,1-3H3/t16-,20-/m0/s1 |

InChI Key |

FYQILXMAOLDNOY-JXFKEZNVSA-N |

SMILES |

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Isomeric SMILES |

CC[C@@H](C(C[C@H](C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Canonical SMILES |

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Other CAS No. |

54276-34-5 |

Synonyms |

1 alpha-acetyldinormethadol 1 alpha-acetyldinormethadol maleate 1 alpha-acetyldinormethadol maleate, (R*,R*)-(+-)-isomer 1 alpha-acetyldinormethadol maleate, (S-(R*,R*))-isomer 1 alpha-acetyldinormethadol, (-)-(S-(R*,R*))-isomer 1 alpha-acetyldinormethadol, (R-(R*,R*))-isomer 1 alpha-acetyldinormethadol, hydrochloride, (S-(R*,R*))-isomer dinor-LAAM dinorLAAM DNLAAM l-alpha-dinoracetylmethadol |

Origin of Product |

United States |

Elucidation of Metabolic Pathways and Enzyme Kinetics for L Alpha Acetyl N,n Dinormethadol Formation and Disposition

N-Demethylation Cascades in Biotransformation of Levomethadyl Acetate (B1210297)

The primary metabolic route for LAAM is a sequential N-demethylation process, which leads to the formation of its pharmacologically active metabolites. wikipedia.orgduke.edu This bioactivation is essential for the therapeutic effects of the parent compound.

Sequential Formation from Levomethadyl Acetate via N-Normethadol Metabolite

LAAM first undergoes N-demethylation to form levo-alpha-acetyl-N-normethadol (nor-LAAM). nih.govgoogle.com Subsequently, nor-LAAM is further N-demethylated to produce L-alpha-Acetyl-N,N-dinormethadol (dinor-LAAM). nih.govgoogle.com Both nor-LAAM and dinor-LAAM are more potent and have a longer duration of action than the parent drug, LAAM. duke.edunih.gov This sequential metabolic activation underscores the importance of understanding the enzymes governing these transformations. The biotransformation process is not limited to the liver; it also occurs in the intestine, potentially contributing to presystemic bioactivation. nih.gov

Cytochrome P450 Isoform Involvement in this compound Metabolism

The N-demethylation of both LAAM and nor-LAAM is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and intestine. nih.govnih.gov

Roles of CYP3A4, CYP2B6, CYP2C8, and CYP2C18

Extensive research has identified CYP3A4 as the primary enzyme responsible for the N-demethylation of LAAM and nor-LAAM in human liver microsomes. nih.govnih.gov Studies using cDNA-expressed P450s have shown that CYP3A4 exhibits the highest activity in metabolizing these compounds. nih.gov The involvement of CYP3A4 is further confirmed by inhibition studies where selective CYP3A4 inhibitors, such as ketoconazole (B1673606) and troleandomycin (B1681591), significantly reduce the metabolism of LAAM and nor-LAAM. nih.govnih.govnih.gov

While CYP3A4 is the major contributor, other isoforms also participate in this metabolic process. CYP2B6 has been identified as having significant activity towards LAAM and nor-LAAM metabolism. nih.govnih.gov Additionally, CYP2C18 has been shown to produce significant N-demethylation products from both LAAM and nor-LAAM. nih.govresearchgate.net Other isoforms, including CYP2C8, CYP2C19, CYP3A5, CYP2C9, and CYP3A7, have also been found to produce detectable, albeit smaller, amounts of the metabolites. nih.govresearchgate.net Modeling of total liver metabolism suggests the relative contributions of these enzymes to be CYP3A4 > CYP2B6 > CYP2C18. nih.govresearchgate.net

In Vitro Enzyme Kinetic Characterization

The kinetics of this compound formation have been characterized in vitro, revealing complex reaction profiles.

Michaelis-Menten Kinetics and Biphasic Reaction Profiles

The N-demethylation of LAAM and nor-LAAM in human liver and intestinal microsomes does not follow simple Michaelis-Menten kinetics. nih.govnih.govwikipedia.org Instead, it exhibits biphasic Eadie-Hofstee plots, which is indicative of the involvement of more than one enzyme or multiple binding sites on a single enzyme. nih.govnih.gov This suggests a more complex kinetic model, such as a dual-enzyme or a two-site model, is necessary to accurately describe the reaction rates. nih.govnih.gov The metabolism of LAAM and nor-LAAM by expressed CYP3A4, while not showing positive cooperativity, is characterized by hyperbolic velocity curves and Eadie-Hofstee plots that are best fit by a two-site binding model. nih.gov

Determination of Kinetic Constants (Km values)

Kinetic studies have been conducted to determine the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). libretexts.org For the formation of dinor-LAAM from nor-LAAM in human liver microsomes, a dual-enzyme Michaelis-Menten model yielded two Km values: a high-affinity component with a Km of 4 µM and a low-affinity component with a Km of 450 µM. nih.gov Similarly, studies with human intestinal microsomes also showed biphasic kinetics for the N-demethylation of nor-LAAM to dinor-LAAM, with Km values of 18 µM and 1200 µM. nih.gov When examining the metabolism by expressed CYP3A4 alone using a two-site model, the Km values for dinor-LAAM formation from nor-LAAM were determined to be 0.2 µM and 530 µM. nih.gov

Table 1: Michaelis-Menten Constants (Km) for the Formation of this compound

| Enzyme Source | Kinetic Model | High-Affinity Km (µM) | Low-Affinity Km (µM) | Reference |

| Human Liver Microsomes | Dual-Enzyme | 4 | 450 | nih.gov |

| Human Intestinal Microsomes | Dual-Enzyme | 18 | 1200 | nih.gov |

| Expressed CYP3A4 | Two-Site | 0.2 | 530 | nih.gov |

Extrahepatic Metabolism Contribution (e.g., Intestinal Microsomal Activity)

While the liver is the primary site of drug metabolism, the intestine also plays a significant role in the presystemic metabolism, or "first-pass effect," of orally administered compounds. nih.govnih.gov For l-alpha-acetylmethadol (LAAM), which is administered orally, the metabolic activity of the human intestine is a key factor in its bioactivation before it even reaches systemic circulation. nih.govwikipedia.org

Research has demonstrated that human intestinal microsomes are capable of metabolizing LAAM and its primary metabolite, l-alpha-acetyl-N-normethadol (nor-LAAM). nih.gov The predominant cytochrome P450 isoform responsible for this metabolic activity in the intestine is CYP3A4, the same enzyme that plays a major role in hepatic metabolism. nih.gov The process involves sequential N-demethylation, where LAAM is first converted to nor-LAAM, which is then further demethylated to form this compound (dinor-LAAM). nih.govnih.gov

Studies utilizing human intestinal microsomes have shown that the N-demethylation of both LAAM and nor-LAAM follows hyperbolic kinetics, with Eadie-Hofstee plots indicating a biphasic nature. nih.gov This suggests complex enzyme kinetics, potentially involving multiple binding sites. The inhibition of this metabolic process by CYP3A4-selective inhibitors such as troleandomycin and ketoconazole further solidifies the central role of this enzyme in intestinal LAAM metabolism. nih.gov In fact, these inhibitors have been shown to reduce N-demethylation by over 70%. nih.gov

The kinetic parameters for these reactions in intestinal microsomes have been determined, providing insight into the efficiency of the metabolic conversions. The Michaelis-Menten constant (Km), which represents the substrate concentration at half the maximum velocity of the reaction, has been measured for the formation of both nor-LAAM from LAAM and dinor-LAAM from nor-LAAM.

Table 1: Enzyme Kinetic Parameters for LAAM Metabolism in Human Intestinal Microsomes

| Metabolic Conversion | Km (μM) - Site 1 | Km (μM) - Site 2 |

| LAAM → nor-LAAM | 21 | 980 |

| nor-LAAM → dinor-LAAM | 18 | 1200 |

Data sourced from a study on the metabolism of LAAM by human intestinal cytochrome P450 3A4. nih.gov

The presence of two distinct Km values for each metabolic step in the intestine points towards a multi-site kinetic model for CYP3A4-catalyzed metabolism of LAAM and nor-LAAM. nih.gov This is consistent with findings in human liver microsomes, which also exhibit atypical kinetics with two binding sites for CYP3A4. nih.gov

Molecular Pharmacology and Putative Receptor Interactions of L Alpha Acetyl N,n Dinormethadol

Comparative Analysis of Opioid Receptor Agonism/Antagonism with Parent Compound and Related Opioids

L-alpha-Acetyl-N,N-dinormethadol (dinor-LAAM) is an active metabolite of the synthetic opioid l-alpha-acetylmethadol (LAAM). nih.gov Both dinor-LAAM and the other primary metabolite, l-alpha-acetyl-N-normethadol (nor-LAAM), contribute significantly to the prolonged opioid effects of the parent compound. nih.gov The opioid activity of dinor-LAAM and its precursors is primarily mediated through agonism at the µ-opioid receptor. wikipedia.orgdrugbank.com

Studies in canines have demonstrated that both nor-LAAM and dinor-LAAM are more potent opioid agonists than LAAM itself. In measures of antinociception, pupillary constriction, and body temperature decrease, dinor-LAAM was found to be 1.5 to 3 times more potent than LAAM. nih.gov Nor-LAAM exhibited even greater potency, being 6 to 12 times more potent than LAAM for these same effects. nih.gov The efficacy of LAAM and its metabolites in producing these acute opioid effects is comparable to that of morphine and methadone. nih.gov

In terms of suppressing opioid withdrawal symptoms in morphine-dependent dogs, nor-LAAM was found to be approximately 9 times more potent than both LAAM and dinor-LAAM. nih.gov However, there was an observed trend that LAAM was more effective at fully suppressing the expression of abstinence compared to its metabolites. nih.gov The discriminative stimulus properties of LAAM, nor-LAAM, dinor-LAAM, and methadone have been shown to be qualitatively similar to those of morphine in rats, indicating a shared mechanism of action at the opioid receptor. capes.gov.br The long duration of action of LAAM is largely attributed to its metabolic conversion to these more potent and longer-acting metabolites. drugbank.comcapes.gov.br

Comparative Opioid Potency of LAAM and its Metabolites

| Compound | Relative Potency (vs. LAAM) for Antinociception, Pupillary Constriction, and Body Temperature Decrease nih.gov | Relative Potency (vs. LAAM) for Suppressing Morphine Withdrawal nih.gov |

|---|---|---|

| l-alpha-acetylmethadol (LAAM) | 1x | 1x |

| l-alpha-acetyl-N-normethadol (nor-LAAM) | 6-12x | ~9x |

| This compound (dinor-LAAM) | 1.5-3x | ~1x |

Neuronal Nicotinic Acetylcholine (B1216132) Receptor Antagonism of Levomethadyl Acetate (B1210297) Metabolites

The parent compound, levomethadyl acetate (LAAM), has been identified as a potent, noncompetitive antagonist of the α3β4 neuronal nicotinic acetylcholine receptor (nAChR). wikipedia.org This action is distinct from its primary activity as a µ-opioid receptor agonist. While LAAM is known to be metabolized to nor-LAAM and dinor-LAAM, specific research detailing the activity of these metabolites at neuronal nicotinic acetylcholine receptors is not extensively available in the reviewed literature. Therefore, a definitive statement on the nAChR antagonism of this compound cannot be made at this time. The antagonism of nAChRs by various compounds can influence a range of physiological processes, including the modulation of neurotransmitter release. nih.govmdpi.com

Structure-Activity Relationships (SAR) in the Acetylmethadol Series

The pharmacological activity of compounds in the acetylmethadol series is significantly influenced by their chemical structure. Key structural features that determine their potency and nature of activity (agonist versus antagonist) include the N-substituents and the stereochemistry at the chiral centers.

A critical area of the acetylmethadol molecule for determining its opioid activity is the nitrogen atom. The parent compound, acetylmethadol, possesses a dimethylamino group. The progressive demethylation to nor-LAAM (monomethylamino) and then dinor-LAAM (primary amine) results in metabolites with increased opioid potency compared to LAAM. nih.gov

Further modifications to the N-substituent can dramatically alter the pharmacological profile. For instance, the synthesis and evaluation of N-allyl and N-(cyclopropylmethyl) analogues of (-)-alpha-acetylmethadol have provided insights into the SAR of this series. nih.gov Both of these analogues demonstrated weak analgesic activity in in-vivo tests. nih.gov Notably, the N-allyl analogue showed partial antagonism of morphine-induced analgesia, a characteristic common among opioid mixed agonist-antagonists. nih.gov However, in in-vitro studies measuring the inhibition of naloxone (B1662785) binding to opioid receptors, all four synthesized compounds (N-allyl and N-cyclopropylmethyl analogues of both (-)-alpha-acetylmethadol and (-)-alpha-methadol) displayed only opioid agonist-like activity. nih.gov This highlights that subtle changes in the N-substituent can shift the activity profile of acetylmethadol derivatives.

Influence of N-Substituent on Acetylmethadol Analogue Activity nih.gov

| Analogue | In-Vivo Activity | In-Vitro Activity (Opioid Receptor Binding) |

|---|---|---|

| N-allyl analogue of (-)-alpha-acetylmethadol | Weak analgesic; partial morphine antagonist | Opiate agonist-like |

| N-(cyclopropylmethyl) analogue of (-)-alpha-acetylmethadol | Weak analgesic | Opiate agonist-like |

Stereochemical Influences on Pharmacological Activity (e.g., Enantiomeric Differences)

Stereochemistry plays a crucial role in the pharmacological activity of the acetylmethadol series. wikipedia.org Acetylmethadol has two chiral centers, leading to the existence of four possible optical isomers. wikipedia.orgiiab.me The parent compound, acetylmethadol, is a racemic mixture of alphacetylmethadol and betacetylmethadol, which are themselves racemic mixtures of their respective levo- and dextro-enantiomers. wikipedia.org

The spatial arrangement of the atoms in these isomers significantly affects their interaction with the chiral environment of biological systems, such as opioid receptors. All of the optical isomers of acetylmethadol have been shown to substitute for the discriminative stimulus effects of heroin in animal models, suggesting they all possess opioid agonist activity. wikipedia.orgiiab.me

Specifically focusing on the alpha-isomers, there are distinct pharmacological differences between the levo- (l) and dextro- (d) enantiomers. The dextro isomer, d-alphacetylmethadol, is more potent as an analgesic but has a shorter duration of action. wikipedia.org In contrast, the levo isomer, levacetylmethadol (LAAM), is less toxic. wikipedia.org For example, the LD50 in mice for the levo isomer is 110 mg/kg (subcutaneous) and 172.8 mg/kg (oral), whereas for the racemic dl-alpha-methadyl acetate, the LD50 values are 61 mg/kg (subcutaneous) and 118.3 mg/kg (oral). wikipedia.org The beta-isomer of acetylmethadol is generally more toxic and less active than the alpha-isomer and is not used clinically. wikipedia.org this compound is a metabolite of the levo-enantiomer, LAAM, and its pharmacological activity is thus intrinsically linked to the stereochemistry of its parent compound.

Advanced Analytical Methodologies for Detection and Quantification of L Alpha Acetyl N,n Dinormethadol in Biological Matrices

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for the detection of dinor-LAAM. When coupled with a chromatographic inlet, it allows for the separation of the analyte from endogenous interferences and other metabolites prior to detection.

Gas chromatography-mass spectrometry with chemical ionization (CI) is a robust and highly specific method for the analysis of dinor-LAAM. To improve the volatility and thermal stability required for GC analysis, dinor-LAAM and its precursor, nor-LAAM, typically undergo a derivatization step, for instance, with trifluoroacetic anhydride (B1165640). nih.gov This chemical modification enhances their chromatographic properties.

In a common GC-CI-MS workflow, deuterated isotopomers of LAAM, nor-LAAM, and dinor-LAAM are added to the biological sample (e.g., plasma, urine, or tissue homogenate) as internal standards to ensure accurate quantification. nih.gov The separation is often achieved on a 5% phenyl methylsilicone capillary column. nih.gov Using a positive ion chemical ionization mode with a methane-ammonia reagent gas mixture produces abundant protonated ions (MH+) or ammonia (B1221849) adduct ions (MNH₄⁺), which are ideal for selective ion monitoring. nih.gov For example, when analyzing derivatized metabolites, the instrument can monitor for the ammonia adduct ion of derivatized dinor-LAAM at a mass-to-charge ratio (m/z) of 439, while its corresponding deuterated internal standard is monitored at m/z 442. nih.gov This technique has demonstrated linearity in various matrices, with validated limits of quantitation as low as 5 ng/mL in plasma and 0.3 ng/mg in hair. nih.govresearchgate.net

Table 1: GC-CI-MS Parameters for l-alpha-Acetyl-N,N-dinormethadol Analysis

| Parameter | Specification |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride |

| Internal Standards | Deuterated (d3) isotopomers |

| Capillary Column | 5% phenyl methylsilicone |

| Ionization Mode | Positive Ion Chemical Ionization (CI) |

| Reagent Gas | Methane-Ammonia |

| Monitored Ion (dinor-LAAM) | m/z 439 (Ammonia adduct of TFAA derivative) |

| Limit of Quantitation (Hair) | 0.3 ng/mg researchgate.net |

| Limit of Quantitation (Plasma) | 5 ng/mL nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) has emerged as a superior technique, offering high sensitivity and specificity without the need for derivatization. nih.gov This method is suitable for a wide range of biological samples, including plasma and urine. nih.gov

A validated LC-MS/MS method can accurately measure LAAM, nor-LAAM, and dinor-LAAM across different concentration ranges by adjusting the sample volume. nih.gov For instance, a 1.0-mL plasma aliquot can be used for a quantification range of 0.25 to 100 ng/mL, while a smaller 0.2-mL aliquot is sufficient for a higher range of 1.25 to 500 ng/mL. nih.gov The method demonstrates excellent precision and accuracy and correlates well with established GC-MS methods. nih.gov ESI in the positive ion mode is typically used, and detection is achieved via multiple reaction monitoring (MRM), enhancing selectivity. The stability of the analytes is also a critical factor, with studies showing they remain stable through multiple freeze-thaw cycles and for extended periods at room temperature or refrigerated in an autosampler. nih.gov

Table 2: LC-MS/MS Method Performance for this compound

| Parameter | Finding |

|---|---|

| Ionization | Electrospray Ionization (ESI) |

| Matrix | Plasma, Urine |

| Linear Range (Low) | 0.25 to 100 ng/mL (using 1.0 mL plasma) nih.gov |

| Linear Range (High) | 1.25 to 500 ng/mL (using 0.2 mL plasma) nih.gov |

| Analyte Stability | Stable after three freeze-thaw cycles and 20 hours at room temperature nih.gov |

| Correlation | Results correlate well with validated GC-MS methods nih.gov |

High-Performance Liquid Chromatography (HPLC) with Complementary Detection

While MS-based methods are preferred for their sensitivity, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection offers a more accessible alternative for the simultaneous determination of dinor-LAAM and its related compounds. nih.gov

A method utilizing a normal-phase column and a UV detector set to a wavelength of 218 nm has been successfully developed. nih.gov The mobile phase typically consists of a methanol-acetonitrile mixture (e.g., 70:30, v/v) modified with a small percentage of ammonium (B1175870) hydroxide. nih.gov This composition can be adjusted to optimize the retention times for either peak height, for quantification purposes, or peak separation, for fraction collection. nih.gov Using l-propranolol as an internal standard, this HPLC-UV method can achieve a lower limit of sensitivity of 10 ng/mL in biological fluids like plasma and urine. nih.gov This sensitivity, while less than that of MS methods, can be adequate for certain applications. The technique has been successfully applied to analyze urine samples from patients, demonstrating its utility in a clinical context. nih.gov

Sample Preparation and Extraction Protocols for Complex Biological Systems

The effective extraction of dinor-LAAM from complex biological matrices is a critical prerequisite for accurate analysis, regardless of the instrumental technique employed. The goal is to isolate the analyte from interfering substances like proteins, lipids, and salts.

Liquid-liquid extraction (LLE) is a widely used and robust method for sample clean-up. This procedure involves extracting the analytes from the aqueous biological fluid into an immiscible organic solvent. For the analysis of LAAM and its metabolites, including dinor-LAAM, a multi-step LLE may be employed. nih.gov

A common protocol for plasma, urine, or tissue homogenates involves buffering the sample to an alkaline pH and then extracting it with a solvent like n-butyl chloride. nih.gov For more complex matrices such as tissue homogenates, an acidic back-extraction step can be included to further purify the sample. nih.gov In the analysis of hair, a modification of LLE procedures developed for plasma and tissues has been successfully applied after initial enzymatic digestion. researchgate.net The choice of solvent and pH are critical parameters that must be optimized to ensure efficient recovery of the target analyte.

For solid matrices like hair, which can sequester drugs over long periods, a digestion step is necessary to release the entrapped analytes before extraction. Enzymatic digestion is a targeted approach for breaking down the complex protein structure of hair. A buffered solution of Protease Type VIII enzyme, for instance, can be used to digest hair samples overnight, effectively liberating the incorporated dinor-LAAM and other metabolites. researchgate.net

A significant challenge in bioanalysis, particularly with highly sensitive techniques like LC-MS/MS with ESI, is the phenomenon of matrix effects. nih.gov Co-eluting endogenous compounds from the biological matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov These effects are influenced by the sample matrix itself, the clean-up procedure, and the chromatographic conditions. While ESI is more susceptible to these effects than other ionization techniques, careful method development, including efficient sample preparation like LLE and chromatographic separation, can minimize their impact. nih.gov The involvement of specific cytochrome P450 enzymes (e.g., CYP3A4, CYP2B6) in the metabolism of LAAM to dinor-LAAM is also a key consideration in understanding the in-vivo context of the analyte. nih.gov

Method Validation Parameters in Bioanalytical Research

Method validation is a fundamental requirement in bioanalytical research, establishing that a specific analytical procedure is reliable and reproducible for its intended use. For this compound, this involves a series of defined parameters to assess the performance of the analytical method.

The development of sensitive and specific methods is critical for the quantitative analysis of this compound. One such advanced method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has been successfully developed and validated for the determination of LAAM and its metabolites, including dinorLAAM, in plasma and urine. nih.gov Another validated method involves gas chromatography-positive ion chemical ionization-mass spectrometry for analysis in plasma, urine, and tissue homogenates.

Sensitivity and Linearity:

A key aspect of method validation is determining the range over which the assay is accurate and precise. For the LC-MS/MS method, two linear ranges were established for plasma samples: a lower range of 0.25 to 100 ng/mL using 1.0-mL aliquots and a higher range of 1.25 to 500 ng/mL with 0.2-mL aliquots. nih.gov In a separate study focusing on hair analysis using mass spectrometry, the assay for this compound was found to be linear up to 50 ng/mg of hair, with a correlation coefficient (r) of 0.99. nih.gov The limit of quantitation (LOQ) for dinorLAAM in hair was experimentally determined to be 0.3 ng/mg. nih.gov

Precision and Accuracy:

Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. The LC-MS/MS method has demonstrated acceptable precision and accuracy across both its linear ranges in plasma and also in the urine matrix. nih.gov For the analysis of this compound in hair, detailed precision data has been reported. nih.gov Intra-assay precision, which measures precision within a single analytical run, ranged from 1.0% to 10.5% at concentrations of 0.5, 5.0, and 25.0 ng/mg of hair. nih.gov Inter-assay precision, assessing precision between different analytical runs, was between 4.7% and 12.9%. nih.gov

Table 1: Linearity and Sensitivity of Analytical Methods for this compound

| Analytical Method | Matrix | Linearity Range | Limit of Quantitation (LOQ) | Correlation Coefficient (r) |

| LC-MS/MS nih.gov | Plasma | 0.25 - 100 ng/mL | Not explicitly stated | Not explicitly stated |

| LC-MS/MS nih.gov | Plasma | 1.25 - 500 ng/mL | Not explicitly stated | Not explicitly stated |

| Mass Spectrometry nih.gov | Hair | Up to 50 ng/mg | 0.3 ng/mg | 0.99 |

Table 2: Precision of an Analytical Method for this compound in Hair nih.gov

| Precision Type | Concentration (ng/mg) | Range (%) |

| Intra-assay | 0.5, 5.0, 25.0 | 1.0 - 10.5 |

| Inter-assay | Not specified | 4.7 - 12.9 |

Evaluating the stability of an analyte in a given biological matrix under various storage and handling conditions is a critical component of method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

For this compound and its related compounds, stability has been assessed under several conditions. nih.gov Studies have shown that all analytes, including dinorLAAM, maintained acceptable stability in plasma after undergoing three freeze-thaw cycles. nih.gov Furthermore, the compounds were stable when stored at room temperature for 20 hours. nih.gov The stability of the extracted samples was also confirmed, with analytes remaining stable when stored at -20°C for 6 days or on an autosampler at 10°C for 4 days. nih.gov The disposition of this compound has been monitored in plasma and urine, indicating the importance of understanding its behavior in these matrices over time. nih.gov

Table 3: Stability of this compound in Biological Samples nih.gov

| Condition | Matrix/Sample Type | Duration | Temperature | Outcome |

| Freeze-Thaw Cycles | Plasma | 3 cycles | -20°C to Room Temperature | Acceptable Stability |

| Short-Term Storage | Plasma | 20 hours | Room Temperature | Acceptable Stability |

| Processed Sample Storage | Extract | 6 days | -20°C | Acceptable Stability |

| Autosampler Storage | Extract | 4 days | 10°C | Acceptable Stability |

Preclinical Pharmacological Investigations of this compound in Animal Models

Preclinical Pharmacological Investigations of L Alpha Acetyl N,n Dinormethadol in Animal Models

Comparative Behavioral Pharmacology Studies (e.g., Discriminative Stimulus Properties in Rodents and Canines)

L-alpha-Acetyl-N,N-dinormethadol (dinor-LAAM) is an active metabolite of l-alpha-acetylmethadol (LAAM), a synthetic opioid. nih.gov The behavioral effects of dinor-LAAM have been evaluated in various animal models, particularly in rodents and canines, to understand its discriminative stimulus properties. These studies are crucial for characterizing the subjective effects of the compound and its similarity to other opioids.

In rats trained to distinguish between saline and morphine, dinor-LAAM produced a dose-dependent increase in responses on the morphine-appropriate lever, indicating that its discriminative stimulus properties are qualitatively similar to those of morphine. nih.gov This suggests that animals perceive the internal cues produced by dinor-LAAM as being like those of morphine. The onset of these effects was slow, and the duration of action was long. nih.gov The similarities in the discriminative stimulus effects between dinor-LAAM and its parent compound, LAAM, suggest that the effects of dinor-LAAM may also be attributable to a metabolite. nih.gov

Further studies in rhesus monkeys treated with morphine and trained to discriminate between saline and the opioid antagonist naltrexone (B1662487) demonstrated that dinor-LAAM had morphine-like discriminative stimulus effects. nih.gov In these studies, the relative duration of action was determined to be similar for dinor-LAAM, methadone, and morphine. nih.gov

Interactive Table: Comparative Discriminative Stimulus Properties

| Compound | Animal Model | Key Finding | Reference |

|---|---|---|---|

| This compound (dinor-LAAM) | Rats | Produced morphine-like discriminative stimulus effects with a slow onset and long duration of action. | nih.gov |

| This compound (dinor-LAAM) | Rhesus Monkeys | Exhibited morphine-like discriminative stimulus effects. | nih.gov |

| This compound (dinor-LAAM) | Dogs | Showed higher potency than LAAM for acute opioid effects and was equipotent in suppressing morphine withdrawal. | nih.gov |

Pharmacokinetic Modeling in Preclinical Species (e.g., Rat Disposition, Theoretical Models)

Pharmacokinetic studies in preclinical species, such as the rat, have been instrumental in characterizing the absorption, distribution, metabolism, and excretion of l-alpha-acetylmethadol (LAAM) and its metabolites, including this compound (dinor-LAAM). These studies often utilize pharmacokinetic modeling to predict the behavior of the drug in biological systems. pharmacognosyjournal.net

In the rat, LAAM is rapidly absorbed and extensively metabolized. nih.gov Following administration, five metabolites, including dinor-LAAM, have been identified in plasma and urine. nih.gov The primary route of elimination for the parent drug and its metabolites is through the feces. nih.gov A notable sex-related difference in the disposition of LAAM has been observed in rats, with the drug and its metabolites persisting at higher levels and being excreted more slowly in female rats compared to males. nih.gov

The pharmacokinetic profile of LAAM is significantly influenced by its metabolism to active metabolites. wikipedia.org The sequential N-demethylation of LAAM produces nor-LAAM, which is then further demethylated to dinor-LAAM. researchgate.net These metabolites are more potent and have a longer duration of action than the parent compound. researchgate.net This metabolic cascade is a key factor in the long-lasting therapeutic effects of LAAM.

Pharmacokinetic modeling plays a crucial role in understanding and predicting drug metabolism. pharmacognosyjournal.net By integrating in vitro and in vivo data, these models can simulate drug concentrations over time and help in understanding the complex interplay between a drug and its metabolites. mdpi.com Although specific pharmacokinetic models for dinor-LAAM in rats are not extensively detailed in the provided context, the general principles of pharmacokinetic modeling are applied to understand the disposition of LAAM and its metabolites. pharmacognosyjournal.net

Interactive Table: Pharmacokinetic Parameters in Rats

| Parameter | Finding | Reference |

|---|---|---|

| Absorption & Metabolism | LAAM is rapidly absorbed and extensively metabolized to five metabolites, including dinor-LAAM. | nih.gov |

| Elimination | The major route of elimination for LAAM and its metabolites is the feces. | nih.gov |

| Sex Differences | LAAM and its metabolites persist at higher levels and are excreted slower in female rats. | nih.gov |

| Metabolite Activity | The metabolites nor-LAAM and dinor-LAAM are more potent than the parent drug, LAAM. | wikipedia.orgresearchgate.net |

In Vitro and Ex Vivo Models for Mechanistic Studies (e.g., Microsomal Assays, Tissue Homogenates)

In vitro and ex vivo models, such as microsomal assays and tissue homogenates, are essential for elucidating the metabolic pathways and enzymatic processes involved in the biotransformation of l-alpha-acetylmethadol (LAAM) to its active metabolites, nor-LAAM and dinor-LAAM.

Studies using human liver microsomes have been pivotal in identifying the specific cytochrome P450 (CYP) enzymes responsible for the N-demethylation of LAAM and nor-LAAM. nih.gov The formation of dinor-LAAM from nor-LAAM is a key step in the metabolic cascade. nih.gov Research has shown that several CYP isoforms are involved in this process.

Incubations of LAAM and nor-LAAM with cDNA-expressed P450s have demonstrated that CYP3A4, CYP2B6, and CYP2C18 produce significant amounts of the N-demethylated products. nih.gov Other isoforms, including CYP2C19, CYP2C8, CYP3A5, CYP2C9, CYP3A7, and CYP1A1, also contribute to the metabolism, albeit to a lesser extent. nih.gov Specifically for the conversion of nor-LAAM to dinor-LAAM, CYP2D6 has also been shown to produce detectable product. nih.gov

Further investigations have established that CYP3A4 is the primary enzyme responsible for the N-demethylation of both LAAM and nor-LAAM in human liver microsomes. nih.gov The activity of CYP3A4 in metabolizing these compounds is significantly higher than that of other P450s studied. nih.gov The co-expression of cytochrome b(5) has been found to enhance the N-demethylation of LAAM, particularly by CYP3A4, but has minimal effect on the demethylation of nor-LAAM. nih.gov

The ratio of dinor-LAAM formed from LAAM is dependent on the specific CYP isozyme and the presence of cytochrome b(5). nih.gov For instance, with CYP3A4, this ratio decreases as the substrate concentration increases, while it remains relatively constant for CYP2B6 and CYP2C18. nih.gov These findings from in vitro studies are crucial for understanding the mechanisms of sequential metabolism and for predicting potential drug-drug interactions. nih.gov

Interactive Table: In Vitro Metabolism of LAAM and its Metabolites

| Model System | Enzymes Involved | Key Finding | Reference |

|---|---|---|---|

| Human Liver Microsomes | Cytochrome P450s | CYP3A4 is the primary enzyme for N-demethylation of LAAM and nor-LAAM. | nih.gov |

| cDNA-expressed P450s | CYP3A4, CYP2B6, CYP2C18, and others | Multiple CYP isoforms contribute to the N-demethylation of LAAM and nor-LAAM. | nih.gov |

| cDNA-expressed P450s with cytochrome b(5) | CYP3A4 | Co-expression of cytochrome b(5) enhances LAAM N-demethylation by CYP3A4. | nih.gov |

Computational Chemistry and in Silico Modeling of L Alpha Acetyl N,n Dinormethadol Interactions

Molecular Docking Studies for Putative Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of that interaction, often expressed as a binding affinity or docking score. plos.org For L-alpha-Acetyl-N,N-dinormethadol, molecular docking studies would be instrumental in predicting its binding affinity to various opioid receptors, such as the mu (µ), delta (δ), and kappa (κ) receptors. nih.govnih.gov

The process involves generating a three-dimensional structure of dinor-LAAM and docking it into the binding pocket of a receptor model. The binding pocket of opioid receptors is characterized by specific amino acid residues that can form interactions with the ligand. nih.gov By evaluating various possible binding poses, a scoring function estimates the binding energy, with lower energy scores generally indicating a more favorable interaction. plos.org

A hypothetical molecular docking study of dinor-LAAM with the mu-opioid receptor could yield data such as the predicted binding affinity and key interacting residues, as illustrated in the conceptual table below.

Table 1: Hypothetical Molecular Docking Results of this compound with the Mu-Opioid Receptor

| Parameter | Predicted Value/Residues | Significance |

| Binding Affinity (kcal/mol) | -9.5 | A strong negative value suggests a high binding affinity. |

| Interacting Residues | ASP147, TYR148, HIS319 | These residues may form crucial hydrogen bonds or hydrophobic interactions. |

| Type of Interactions | Hydrogen bonds, van der Waals forces, hydrophobic interactions | Elucidates the nature of the chemical forces stabilizing the complex. |

This table is for illustrative purposes and does not represent actual experimental data.

Such studies could help in rationalizing the observed potency of dinor-LAAM and provide a basis for designing new molecules with altered affinity or selectivity. plos.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. mdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the conformational changes in both the ligand and the receptor upon binding, as well as the stability of the resulting complex. mdpi.com

For this compound, an MD simulation would typically start with the best-docked pose of the ligand-receptor complex. The system is then solvated in a water box with ions to mimic physiological conditions, and the motions of the atoms are simulated over a period of time (nanoseconds to microseconds) by solving Newton's equations of motion. mdpi.com

Analysis of the MD trajectory can provide valuable information, including:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the receptor.

Table 2: Conceptual Output from a Molecular Dynamics Simulation of the this compound-Mu-Opioid Receptor Complex

| Analysis | Observation | Implication |

| RMSD of Protein Backbone | Plateauing after 10 ns | The protein-ligand complex reaches a stable conformation. |

| RMSF of Ligand | Low fluctuations for the core structure | The core of the ligand is tightly bound in the active site. |

| Hydrogen Bond Occupancy | High occupancy for ASP147 interaction | Confirms a stable and persistent key interaction. |

This table is for illustrative purposes and does not represent actual experimental data.

These simulations can offer a deeper understanding of the conformational dynamics that govern the binding and activation of the receptor by dinor-LAAM.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound and its analogs, QSAR models could be developed to predict their pharmacological properties, such as binding affinity or analgesic potency. nih.gov

The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with known biological activity is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, lipophilicity, electronic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govyoutube.com

Validation: The predictive power of the model is assessed using internal and external validation techniques. youtube.com

A hypothetical QSAR model for the analgesic activity of LAAM metabolites might be represented by an equation like:

Log(Activity) = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * Dipole_Moment + C

This equation would suggest that higher lipophilicity (LogP) and dipole moment are positively correlated with activity, while a higher molecular weight is negatively correlated.

Table 3: Example of Descriptors Used in a Hypothetical QSAR Model for LAAM Metabolites

| Compound | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Observed Activity (IC50, nM) |

| LAAM | 4.2 | 353.5 | 2.1 | 50 |

| nor-LAAM | 3.9 | 339.5 | 2.5 | 15 |

| dinor-LAAM | 3.6 | 325.5 | 2.8 | 5 |

This table contains hypothetical data for illustrative purposes.

Such models can be valuable for predicting the activity of new, untested compounds and for guiding the synthesis of more potent analogs. nih.gov

Homology Modeling and Protein-Ligand Complex Characterization

In the absence of an experimentally determined three-dimensional structure of a target receptor, homology modeling can be used to build a theoretical model. nih.gov This technique relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures. The structure of the target protein is predicted based on the known structure of a homologous protein (the template).

For opioid receptors, high-resolution crystal structures are available for some subtypes, which can serve as templates for building homology models of others. nih.gov Once a reliable homology model of the receptor is built, it can be used for molecular docking and molecular dynamics simulations with this compound to characterize the protein-ligand complex.

Emerging Research Avenues and Future Directions for L Alpha Acetyl N,n Dinormethadol Research

Investigation of Novel Metabolic Pathways and Enzyme Systems Beyond Cytochrome P450

The metabolism of LAAM to its active metabolites, including dinor-LAAM, is primarily attributed to the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. researchgate.netnih.govresearchgate.net This N-demethylation process occurs in the liver and even in the intestine, contributing to the presystemic bioactivation of LAAM. researchgate.netduke.edu While the role of CYP3A4 is well-established, exhibiting complex, multisite kinetics, future research should explore metabolic pathways beyond this primary route. nih.govduke.edu

Advanced Spectroscopic Characterization (e.g., NMR, IR for structural confirmation in research)

While mass spectrometry (MS) techniques, particularly in conjunction with gas chromatography (GC) and liquid chromatography (LC), have been pivotal in the quantitative analysis of dinor-LAAM, advanced spectroscopic methods offer opportunities for deeper structural elucidation. researchgate.netnih.govnih.gov Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for confirming the molecular structure of compounds.

In the context of dinor-LAAM research, these methods can be employed for the unambiguous structural confirmation of the metabolite and its potential novel metabolic products. For instance, IR spectroscopy was used to confirm the amide structure of noracetylmethadol and dinoracetylmethadol after a conversion reaction for analytical purposes. researchgate.net The application of advanced 2D NMR techniques could provide detailed information about the connectivity and spatial arrangement of atoms within the dinor-LAAM molecule, solidifying its structural characterization in various research contexts.

Development of Highly Specific and Sensitive Analytical Methods for Trace Detection

The development of robust analytical methods has been crucial for studying LAAM and its metabolites. Early methods utilized solvent extraction and gas-liquid chromatography. researchgate.net More recent advancements include the development of sensitive and specific methods using GC with positive ion chemical ionization mass spectrometry (GC-PCI-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

These methods have enabled the quantification of dinor-LAAM in various biological matrices, including hair, plasma, and urine. nih.govnih.gov For example, a GC-PCI-MS method achieved a limit of quantitation of 0.3 ng/mg for dinor-LAAM in hair. nih.gov An LC-MS/MS method demonstrated a wide linear range for plasma samples, from 0.25 to 100 ng/mL and 1.25 to 500 ng/mL, showcasing its suitability for both in vivo and in vitro metabolism studies. nih.gov Future research will likely focus on further enhancing the sensitivity and specificity of these methods to detect even lower concentrations of dinor-LAAM and its metabolites, which is critical for detailed pharmacokinetic and metabolic studies.

Exploration of Novel Receptor Interactions or Modulatory Activities

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Congeners

Q & A

Basic Research Questions

Q. How is L-alpha-Acetyl-N,N-dinormethadol detected in biological matrices, and what methodological considerations are critical for accurate quantification?

- Answer : Detection relies on advanced analytical techniques such as positive ion chemical ionization mass spectrometry (PICI-MS). Sample pretreatment (e.g., enzymatic digestion with Protease Type VIII) and wash protocols significantly impact measured concentrations. Methanol or water washes are preferable, as phosphate buffer or SDS can reduce drug recovery by ≥30%. Linearity ranges up to 50 ng/mg hair with limits of quantification (LOQ) at 0.3–0.5 ng/mg . For urine assays, cross-reactivity values in EMIT® tests vary: dinor LAAM shows 15–25 ng/mL cutoffs, requiring validation against context-specific thresholds .

Q. Why do metabolite concentrations of this compound exceed parent drug levels in pigmented hair?

- Answer : In rodent models, this compound (a metabolite of LAAM) accumulates preferentially in pigmented hair due to melanin binding. Dose-dependent incorporation is observed, with metabolite concentrations 2–3× higher than the parent drug (e.g., 2.89 ng/mg vs. 1.27 ng/mg LAAM in rats). Nonpigmented hair shows negligible uptake, highlighting the role of keratinocyte-melanin interactions in drug sequestration .

Q. What pharmacological effects distinguish this compound from morphine and methadone in opioid withdrawal models?

- Answer : In canine withdrawal suppression studies, this compound demonstrates prolonged efficacy compared to morphine and methadone, likely due to its active metabolites and extended half-life. Dosing protocols in dogs (0.5–3 mg/kg) show suppression of withdrawal symptoms at lower plasma concentrations, suggesting enhanced µ-opioid receptor affinity or delayed metabolic clearance .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate long-term opioid withdrawal suppression using this compound?

- Answer : Use chronic spinal dog models with escalating naloxone challenges to quantify withdrawal severity. Compare dose-response curves (1–3 mg/kg LAAM) against methadone (4–8 mg/kg) and morphine. Measure plasma AUC, metabolite ratios (norLAAM/dinorLAAM), and behavioral endpoints (e.g., vocalization, hyperthermia) over 72-hour intervals. Cross-validate with hair analysis to correlate pharmacokinetics with sustained efficacy .

Q. What methodological challenges arise in quantifying this compound in hair, and how can they be mitigated?

- Answer : Key challenges include:

- Exogenous contamination : Use sequential washes (methylene chloride → methanol → water) to differentiate surface vs. incorporated drug .

- Matrix effects : Optimize enzymatic digestion time (≥12 hours) to ensure complete keratin breakdown without degrading metabolites.

- Inter-laboratory variability : Standardize wash solvents and validate recovery rates using deuterated internal standards (e.g., D₃-LAAM) .

Q. How can researchers resolve contradictions in cross-reactivity data for this compound in immunoassays?

- Answer : Discrepancies in EMIT® cutoffs (15 vs. 25 ng/mL) arise from assay lot variability and metabolite cross-reactivity. Confirmatory testing (e.g., LC-MS/MS) is essential for forensic applications. Pre-treat urine samples with β-glucuronidase to hydrolyze conjugated metabolites and reduce false negatives .

Q. What pharmacokinetic models explain the nonlinear accumulation of this compound in hair?

- Answer : A two-compartment model with melanin-binding kinetics best fits dose-response data. Pigmented hair exhibits saturable binding sites (Kd ≈ 1.5 ng/mg), while nonpigmented hair follows linear partitioning. Metabolite ratios (dinorLAAM/LAAM) in hair reflect hepatic CYP3A4/5 activity, requiring plasma-hair correlation studies to validate temporal dosing patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.